2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Overview
Description
2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with tert-butyl, dimethoxyphenyl, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazine Ring: The triazine ring is usually formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The tert-butyl, dimethoxyphenyl, and morpholinyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.
Disrupting Cellular Functions: Affecting the integrity and function of cellular membranes and organelles.
Comparison with Similar Compounds
Similar Compounds
- 2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine
- 2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine
Uniqueness
2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-19(2,3)24-17-21-16(22-18(23-17)25-8-10-28-11-9-25)20-14-7-6-13(26-4)12-15(14)27-5/h6-7,12H,8-11H2,1-5H3,(H2,20,21,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGJNQZJPRUNAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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